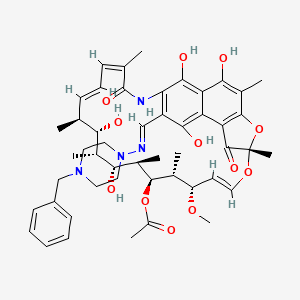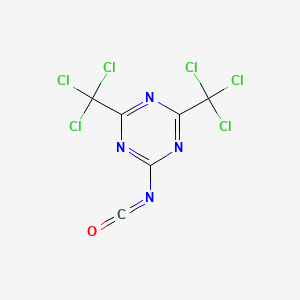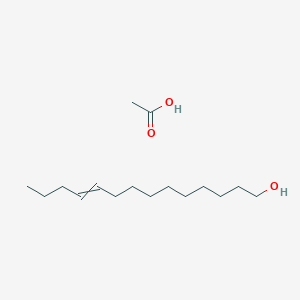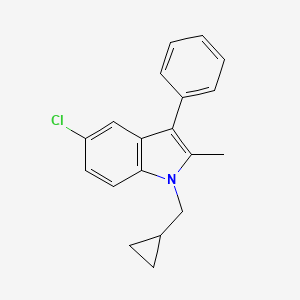
2-(Phenylsulfanyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylsulfanyl)propan-1-ol is an organic compound characterized by the presence of a phenylsulfanyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfanyl)propan-1-ol typically involves the reaction of a phenylsulfanyl compound with a propanol derivative. One common method is the Grignard reaction, where a phenylmagnesium bromide reacts with a propanol derivative under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfanyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Phenylsulfanyl)propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Phenylsulfanyl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(Phenylsulfanyl)ethanol: Similar structure but with a shorter carbon chain.
2-(Phenylsulfanyl)butanol: Similar structure but with a longer carbon chain.
Phenylmethanethiol: Contains a phenylsulfanyl group but lacks the hydroxyl group.
Uniqueness
2-(Phenylsulfanyl)propan-1-ol is unique due to its specific combination of the phenylsulfanyl group and the propanol backbone, which imparts distinct chemical and biological properties .
Properties
CAS No. |
32300-49-5 |
|---|---|
Molecular Formula |
C9H12OS |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2-phenylsulfanylpropan-1-ol |
InChI |
InChI=1S/C9H12OS/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |
InChI Key |
FINCDYVJHKIEBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



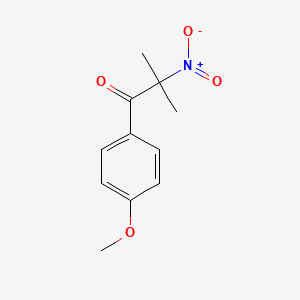
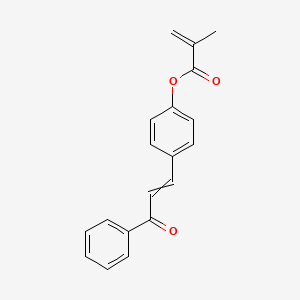

![Dispiro[2.1.2.1]octane](/img/structure/B14686361.png)
![(3S,6R,7R,8S,9S)-2,6-dihydroxy-5,5,8-trimethylspiro[12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-9,2'-oxirane]-10-one](/img/structure/B14686362.png)
![4H,6H-[2]Benzoxepino[6,5,4-def][2]benzoxepin-4,6,10,12-tetrone](/img/structure/B14686363.png)
![10a,12a-Dimethyl-4a,4b,5,6,6a,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-4h-naphtho[2,1-f]chromen-8-ol](/img/structure/B14686370.png)
![2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one](/img/structure/B14686372.png)
